Isopinocarveol

Beschreibung

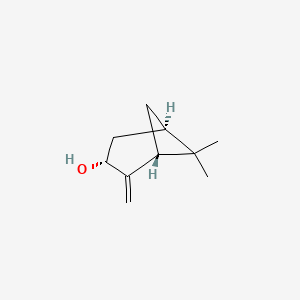

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

6712-79-4 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |

InChI-Schlüssel |

LCYXQUJDODZYIJ-HRDYMLBCSA-N |

Isomerische SMILES |

CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |

Kanonische SMILES |

CC1(C2CC1C(=C)C(C2)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spectroscopic Data of Isopinocarveol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopinocarveol, a bicyclic monoterpenoid of interest in various scientific and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity |

| 5.25 | s |

| 4.75 | s |

| 4.1 | t |

| 2.5 | m |

| 2.3 | m |

| 2.1 | m |

| 1.9 | m |

| 1.7 | s |

| 1.3 | s |

| 0.9 | s |

¹³C NMR

| Chemical Shift (ppm) |

| 150.2 |

| 112.5 |

| 71.8 |

| 48.1 |

| 41.0 |

| 38.2 |

| 34.1 |

| 27.5 |

| 26.8 |

| 21.1 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3080 | =C-H stretch (alkene) |

| ~2920 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~1050 | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 15 | [M]⁺ (Molecular Ion) |

| 137 | 30 | [M - CH₃]⁺ |

| 119 | 100 | [M - H₂O - CH₃]⁺ |

| 93 | 85 | [C₇H₉]⁺ |

| 79 | 60 | [C₆H₇]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis

A solution of this compound is prepared by dissolving approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is utilized.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0-220 ppm is standard for most organic molecules.[1]

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis

Given that this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable and convenient method for obtaining its infrared spectrum.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) (ZnSe) ATR crystal.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the surface of the ATR crystal.

-

Data Acquisition:

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the analysis of volatile compounds like this compound, providing both separation and mass spectral data.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading. Injector temperature is set to 250 °C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: An initial oven temperature of 60 °C is held for 2 minutes, then ramped at a rate of 5 °C/min to 240 °C, and held for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-400 is typically used.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Interpretation and Visualization

The following diagrams, generated using the DOT language, illustrate the workflow for the spectroscopic analysis of this compound.

This diagram illustrates the parallel workflows for NMR, IR, and MS analysis, culminating in the structural elucidation of this compound. Each pathway begins with sample preparation, proceeds through data acquisition and processing, and contributes to the final structural confirmation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Pinocarveol

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Pinocarveol (B35165) is a bicyclic monoterpenoid alcohol that is a constituent of various essential oils and exhibits interesting chemical and potential biological properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of cis-pinocarveol, including its structural attributes, physicochemical properties, and spectroscopic data. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support further research and development. Additionally, key chemical transformations of cis-pinocarveol are outlined and visualized to facilitate a deeper understanding of its reactivity.

Physical and Chemical Properties

cis-Pinocarveol is a stereoisomer of pinocarveol (B1213195), an organic compound with the chemical formula C10H16O.[1] It is a bicyclic monoterpenoid alcohol found in a variety of plant species, including Eucalyptus globulus and Picea abies.[1][2] The "cis" designation refers to the stereochemical orientation of the hydroxyl group relative to the methylene (B1212753) bridge.[1]

Quantitative Data Summary

The key physical and chemical properties of cis-pinocarveol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C10H16O | [3][4][5][6] |

| Molecular Weight | 152.23 g/mol | [3][7][8] |

| Appearance | Colorless to pale yellow, viscous liquid | [9] |

| Odor | Woody, Camphor-like | [1][4] |

| Boiling Point | 217 °C at 760 mmHg | [1] |

| Density | 0.9730 g/cm³ | [1] |

| Refractive Index | 1.445 - 1.451 | [10] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils | [1][9] |

| Flash Point | 90.1 °C | [1] |

| CAS Number | 3917-59-7 | [1][7] |

Experimental Protocols

Synthesis of cis-Pinocarveol via Isomerization of α-Pinene Oxide

A common and effective method for the synthesis of pinocarveol isomers is the base-catalyzed rearrangement of α-pinene oxide.[1][3] The following protocol is a generalized procedure based on established methods for the isomerization of epoxides to allylic alcohols.[1]

Materials:

-

α-Pinene

-

m-Chloroperbenzoic acid (m-CPBA)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (B109758) (CH2Cl2)

-

Sodium sulfite (B76179) (Na2SO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Lithium diethylamide (prepared in situ from n-butyllithium and diethylamine)

-

Anhydrous diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium hydrogen carbonate solution

Procedure:

Step 1: Epoxidation of α-Pinene

-

In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and magnetic stirrer, suspend m-CPBA and sodium bicarbonate in dichloromethane.

-

Cool the suspension in an ice-salt bath.

-

Add a solution of α-pinene in dichloromethane dropwise, maintaining the internal temperature between 5-10 °C.

-

After the addition is complete, continue stirring for 1 hour at the same temperature.

-

Add a solution of sodium sulfite in water and stir vigorously for 30 minutes at room temperature.

-

Add water and separate the organic layer. Wash the organic layer with aqueous sodium carbonate solution.

-

Extract the aqueous washings with dichloromethane.

-

Combine the organic solutions and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude α-pinene oxide.

Step 2: Isomerization to cis-Pinocarveol

-

In a dry, nitrogen-flushed three-necked flask, prepare lithium diethylamide by adding n-butyllithium to a solution of diethylamine (B46881) in anhydrous diethyl ether at 0 °C.

-

To this solution, add the crude α-pinene oxide dissolved in anhydrous diethyl ether dropwise.

-

Heat the mixture to reflux and stir for approximately 6 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of water.

-

Separate the ether phase and wash successively with 1 N HCl, water, and saturated aqueous sodium hydrogen carbonate.

-

Extract the aqueous washings with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude product containing pinocarveol isomers.

Purification of cis-Pinocarveol

The crude product from the synthesis can be purified by fractional distillation under reduced pressure to separate the cis- and trans-pinocarveol isomers.

Procedure:

-

Set up a fractional distillation apparatus with a short-path distillation head.

-

Introduce the crude pinocarveol into the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fractions at their respective boiling points. The boiling point of pinocarveol is approximately 92-93 °C at 8 mmHg.[1] The separation of cis and trans isomers may require a column with high theoretical plates.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified cis-pinocarveol in deuterated chloroform (B151607) (CDCl3).

-

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard proton acquisition

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters (Typical):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled carbon acquisition

-

Number of Scans: 1024 or more due to the lower natural abundance of ¹³C

-

Relaxation Delay: 2-5 seconds

-

-

2.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

2.3.3. Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile compounds like cis-pinocarveol.

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Instrument Parameters (Typical):

-

GC:

-

Column: A non-polar capillary column (e.g., DB-5).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Chemical Reactions

Oxidation to Pinocarvone

The secondary alcohol group in cis-pinocarveol can be oxidized to the corresponding ketone, pinocarvone. This transformation is a common reaction for secondary alcohols.

Materials:

-

cis-Pinocarveol

-

Chromium trioxide (CrO₃) or other suitable oxidizing agent (e.g., PCC, PDC)

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a round-bottomed flask, dissolve cis-pinocarveol in dichloromethane.

-

In a separate flask, prepare the oxidizing agent (e.g., Collins reagent by adding CrO₃ to pyridine in dichloromethane).

-

Slowly add the solution of cis-pinocarveol to the oxidizing agent at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC or GC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol).

-

Filter the mixture through a pad of silica (B1680970) gel or celite to remove the chromium salts.

-

Wash the filtrate with aqueous acid, base, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude pinocarvone, which can be further purified by chromatography or distillation.

Visualizations

Synthesis of cis-Pinocarveol

The following diagram illustrates the two-step synthesis of cis-pinocarveol from α-pinene.

Caption: Synthetic pathway of cis-pinocarveol from α-pinene.

Oxidation of cis-Pinocarveol

This diagram shows the oxidation of cis-pinocarveol to pinocarvone.

Caption: Oxidation of cis-pinocarveol to pinocarvone.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of cis-pinocarveol, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The summarized quantitative data, comprehensive experimental protocols, and clear visualizations of key chemical transformations offer a solid foundation for future studies and applications of this versatile monoterpenoid. Further research into the biological activities and potential signaling pathways of cis-pinocarveol is warranted to fully explore its therapeutic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (E)-Pinocarveol [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. (E)-Pinocarveol [webbook.nist.gov]

- 6. cis-Pinocarveol [webbook.nist.gov]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (+)-cis-pinocarveol [flavscents.com]

- 10. researchgate.net [researchgate.net]

Isopinocarveol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of isopinocarveol, a bicyclic monoterpenoid of interest to researchers in natural products chemistry, pharmacology, and drug development. This document consolidates key information regarding its chemical identity, physicochemical properties, and analytical methodologies. Due to the limited availability of data on the specific biological pathways of this compound, this guide also presents a generalized experimental workflow for its analysis within essential oil matrices, a common context for its study.

Chemical Identity and Synonyms

This compound is a naturally occurring organic compound. Its chemical structure and nomenclature can be complex due to stereoisomerism. The primary CAS number for this compound is 6712-79-4 .[1][2][3][4]

Key synonyms and alternative names for this compound include:

-

Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3β,5α)-[1][2]

-

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol[5]

It is important to note that this compound is a stereoisomer of pinocarveol, and the literature may sometimes use these names interchangeably, making careful attention to the specific stereochemistry crucial.[6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 6712-79-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1][5] |

| Appearance | Light yellow viscous liquid | [6] |

| Odor | Woody | [6] |

| Boiling Point | 217 °C | [6] |

| Density | 0.9730 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils | [6] |

| Kovats Retention Index (non-polar column) | 1139, 1198 | [1] |

| Kovats Retention Index (polar column) | 1668 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of pure this compound are not widely available in the public domain. However, a general method for the synthesis of its parent compound, pinocarveol, involves the oxidation of pinene found in turpentine (B1165885) using selenium dioxide as a catalyst with hydrogen peroxide.[6]

For researchers working with natural extracts, the analysis of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). Below is a generalized protocol for the GC-MS analysis of essential oils, which would be suitable for the identification and quantification of this compound.

General Protocol for GC-MS Analysis of this compound in Essential Oils

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

-

Essential oil sample

-

Anhydrous sodium sulfate (B86663)

-

Hexane (or other suitable solvent)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5 or HP-5MS)

-

Helium (carrier gas)

-

This compound analytical standard

Procedure:

-

Sample Preparation:

-

Dry the essential oil sample over anhydrous sodium sulfate to remove any residual water.

-

Prepare a 1% (v/v) solution of the dried essential oil in hexane.

-

-

GC-MS Instrumentation and Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 1:100

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/minute.

-

Hold: Maintain 240 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Analysis:

-

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared with spectral libraries such as NIST.

-

Quantification can be performed by creating a calibration curve using the analytical standard.

-

Biological Activity and Signaling Pathways

The biological activity of pure this compound is not extensively documented in publicly available literature. Most studies focus on the bioactivities of essential oils that contain a mixture of terpenes, including this compound. These essential oils have been investigated for various properties, including antimicrobial and antioxidant activities.[8][9] The parent compound, pinocarveol, has been noted to have a role as a GABA modulator.[10][11] Further research is required to elucidate the specific mechanism of action and any involvement in signaling pathways for this compound itself.

Visualization of Experimental Workflow

Given the prevalence of GC-MS in the analysis of this compound, the following diagram illustrates a typical workflow for the characterization of this compound from a natural product extract.

Caption: A generalized workflow for the identification of this compound in an essential oil sample using GC-MS.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on available safety data for related compounds, it is advisable to:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 6712-79-4 [thegoodscentscompany.com]

- 5. Pinocarveol, cis-(+-)- | C10H16O | CID 10931630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pinocarveol - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preliminary Study on Phytochemical Constituents and Biological Activities of Essential Oil from Myriactis nepalensis Less - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pinocarveol, (+-)- | C10H16O | CID 102667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound (+)-trans-Pinocarveol (FDB014367) - FooDB [foodb.ca]

The Unveiled Potential: A Technical Guide to the Biological Activity of Isopinocarveol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopinocarveol, a monoterpene alcohol, and its synthetic derivatives are emerging as a promising class of bioactive molecules with a diverse range of pharmacological activities. As a component of various essential oils, this compound has been implicitly associated with the therapeutic effects of these natural extracts. However, dedicated research into the specific biological functions of this compound and its structurally modified analogs is now beginning to shed light on its potential as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While research specifically on this compound is still developing, this guide will also draw upon data from the closely related monoterpene, isopulegol (B1217435), to illustrate the potential of this structural class.

Core Biological Activities

This compound and its derivatives have demonstrated potential across several key therapeutic areas:

-

Anticancer Activity: The cytotoxic effects of these compounds against various cancer cell lines are a primary area of investigation.

-

Antimicrobial Activity: Broad-spectrum activity against pathogenic bacteria and fungi has been observed.

-

Anti-inflammatory Activity: The potential to modulate inflammatory pathways is a significant therapeutic prospect.

-

Insecticidal Activity: As natural plant metabolites, these compounds exhibit toxicity against various insect pests.

Quantitative Data Summary

Due to the nascent stage of research on this compound derivatives, a comprehensive quantitative dataset is not yet available. However, studies on closely related isopulegol derivatives provide valuable insights into the potential potencies. The following table summarizes the antiproliferative activities of O,N-functionalised isopulegol analogues against several human cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 10a | MCF-7 | 1.93 | Cisplatin | 5.78 |

| 11a | MCF-7 | 1.95 | Cisplatin | 5.78 |

| 34b | HeLa | ~2.0-2.3 | Cisplatin | 12.43 |

| 37a | HeLa | ~2.0-2.3 | Cisplatin | 12.43 |

| 38a | HeLa | ~2.0-2.3 | Cisplatin | 12.43 |

| 38b | HeLa | ~2.0-2.3 | Cisplatin | 12.43 |

| 40a | HeLa | ~2.0-2.3 | Cisplatin | 12.43 |

| 34a | MCF7 | ~2.0 | Cisplatin | 5.78 |

| 37a | MCF7 | ~2.0 | Cisplatin | 5.78 |

| 38a | MCF7 | ~2.0 | Cisplatin | 5.78 |

| 38b | MCF7 | ~2.0 | Cisplatin | 5.78 |

| 40a | MCF7 | ~2.0 | Cisplatin | 5.78 |

| 40b | MCF7 | ~2.0 | Cisplatin | 5.78 |

| 40a | MDA-MB-231 | 2.4 | Cisplatin | 3.74 |

| 40b | MDA-MB-231 | 2.0 | Cisplatin | 3.74 |

| 38a | A2780 | 2.5 | Cisplatin | 1.3 |

| 40a | A2780 | 2.2 | Cisplatin | 1.3 |

| 40b | A2780 | 2.0 | Cisplatin | 1.3 |

Data extracted from a study on O,N-functionalised isopulegol derivatives, which are structurally similar to potential this compound derivatives[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for evaluating the biological activities of this compound and its derivatives.

Synthesis of this compound Derivatives (e.g., Esters)

A common method for derivatizing this compound is through esterification, which can enhance its biological activity.

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Addition of Acylating Agent: Add the desired acyl chloride or carboxylic acid and a coupling agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine).

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to overnight.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted reagents and byproducts.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final ester derivative is purified by column chromatography on silica (B1680970) gel[2][3].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5000 cells/well) and incubate overnight to allow for cell attachment[1].

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 72 hours)[1].

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the this compound derivative in the presence of LPS.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Insecticidal Activity Assay (Contact Toxicity Bioassay)

This assay evaluates the toxicity of a compound to insects upon direct contact.

Procedure:

-

Test Insects: Use a specific developmental stage of the target insect (e.g., larvae or adults).

-

Compound Application: Apply a known concentration of the this compound derivative dissolved in a suitable solvent (e.g., acetone) topically to a specific part of the insect's body (e.g., the thorax).

-

Observation: Place the treated insects in a controlled environment (e.g., petri dishes with a food source) and monitor for mortality at specific time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD50 value (the lethal dose that causes 50% mortality of the test insects).

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound and its derivatives are still under investigation, research on other monoterpenes suggests potential mechanisms of action, primarily revolving around the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.

Apoptosis Induction

Many monoterpenes exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a generalized apoptosis pathway that may be activated by bioactive compounds like this compound derivatives.

Caption: Generalized Apoptosis Pathway.

Modulation of NF-κB Signaling

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway, a potential target for this compound derivatives.

Caption: Canonical NF-κB Signaling Pathway.

Acetylcholinesterase Inhibition

The insecticidal activity of many monoterpenes is attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death.

Caption: Acetylcholinesterase Inhibition Mechanism.

Conclusion and Future Directions

This compound and its derivatives represent a compelling area for further investigation in the field of drug discovery. The preliminary evidence, supported by data from structurally related compounds, suggests significant potential in anticancer, antimicrobial, anti-inflammatory, and insecticidal applications. The synthesis of novel derivatives, followed by comprehensive biological evaluation, is a critical next step. Future research should focus on:

-

Systematic Synthesis and Screening: The generation of a diverse library of this compound derivatives and their systematic screening against a broad range of biological targets.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the most promising derivatives in relevant animal models to assess their therapeutic potential and safety.

The exploration of this compound and its derivatives holds the promise of yielding novel therapeutic agents with diverse applications, contributing to the advancement of medicine and pest management. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting field.

References

The Multifaceted Role of Isopinocarveol in Plant Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of various plant essential oils, contributing not only to their aromatic profile but also to their diverse biological activities. This technical guide provides an in-depth exploration of the role of this compound, with a focus on its quantitative distribution, and its antimicrobial, anti-inflammatory, and insecticidal properties. Detailed experimental protocols for assessing these bioactivities are provided, alongside an examination of the underlying molecular mechanisms. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic and practical applications of this compound.

Introduction

This compound, systematically known as cis-pinocarveol, is a naturally occurring monoterpenoid found in the essential oils of numerous plant species. It is a stereoisomer of pinocarveol (B1213195), existing as cis- and trans-isomers, with the cis- form being synonymous with this compound.[1][2][3][4] This compound is recognized for its characteristic woody and herbaceous aroma and is a component of essential oils from plants such as those in the Eucalyptus genus.[5] Beyond its sensory contributions, this compound has garnered scientific interest for its potential pharmacological effects, including antimicrobial, anti-inflammatory, and insecticidal activities. Understanding the distribution and biological functions of this compound is crucial for harnessing its potential in various applications, from pharmaceuticals to agriculture.

Chemical Properties and Occurrence

This compound is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₆O.[1][2] Its structure is characterized by a pinane (B1207555) skeleton with a hydroxyl group and a methylene (B1212753) group. The stereochemistry of the hydroxyl group in relation to the methylene bridge determines whether it is the cis- (this compound) or trans-isomer.[2]

Quantitative Analysis of this compound in Plant Essential Oils

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical location, climate, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the qualitative and quantitative analysis of this compound in essential oils.[6][7][8]

Table 1: Quantitative Data of Pinocarveol Isomers in Select Plant Essential Oils

| Plant Species | Family | Plant Part | Isomer | Concentration (%) | Reference(s) |

| Carum carvi (Caraway) | Apiaceae | Seed | cis-Carveol* | 5.01 | [9] |

Note: Data for cis-carveol is included as a closely related compound; specific quantitative data for this compound (cis-pinocarveol) is limited in the reviewed literature. Further targeted quantitative studies are required to establish a comprehensive database of this compound concentrations in a wider range of essential oils.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest for therapeutic and other applications.

Antimicrobial Activity

Essential oils containing monoterpenoids are known for their antimicrobial properties.[10][11] The lipophilic nature of these compounds allows them to disrupt the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Monoterpenes, including those structurally related to this compound, have demonstrated anti-inflammatory effects.[12] The proposed mechanisms involve the inhibition of pro-inflammatory mediators and signaling pathways.

Insecticidal Activity

This compound and other monoterpenoids can act as natural insecticides.[3][13][14] Their mechanisms of action are often neurotoxic to insects, targeting key components of the insect nervous system.

Experimental Protocols

This section provides detailed methodologies for the investigation of the biological activities of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

This protocol outlines a standard method for the analysis of this compound in essential oils.

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

-

Essential oil sample

-

Helium (carrier gas)

-

Methanol or other suitable solvent[8]

-

GC-MS system equipped with an autosampler, a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness), and a mass selective detector[8]

Procedure:

-

Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of methanol.[8]

-

Injection: Inject 1 µL of the diluted sample into the GC-MS system with a split ratio of 1:25.[8]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 550.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and library data (e.g., NIST, Wiley). Quantify the compound using the area normalization method.

Figure 1: Workflow for GC-MS analysis of this compound.

Broth Microdilution Assay for Antimicrobial Activity

This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of this compound.[15][16]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Tryptic Soy Broth (TSB) or other suitable growth medium[15]

-

Tween 80 (emulsifier)[15]

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

Preparation of this compound Emulsion: Prepare a stock solution of this compound in a suitable solvent. Create a stable emulsion by adding Tween 80 to the TSB medium (final concentration of 0.5%) and sonicating for 30 minutes, followed by vortexing.[15]

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound emulsion in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Figure 2: Workflow for broth microdilution antimicrobial assay.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This in vivo protocol is a standard method for evaluating the anti-inflammatory potential of a compound.[17][18]

Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

Materials:

-

This compound

-

Carrageenan (1% in saline)

-

Male Wistar rats or Swiss mice

-

Vehicle (e.g., saline, DMSO)

-

Pletismometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound (dissolved in a suitable vehicle) intraperitoneally or orally to the test group of animals. The control group receives only the vehicle. A positive control group can be treated with a known anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[17]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Insecticidal Activity Assays

These protocols describe methods to evaluate the contact and fumigant toxicity of this compound against insect pests.

Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of this compound for a target insect species.

Materials:

-

This compound

-

Acetone or other suitable solvent

-

Target insect species (e.g., stored product pests, agricultural pests)

-

Filter paper

-

Petri dishes or sealed containers

-

Micropipette

Procedure (Contact and Residual Assay):

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone.

-

Treatment of Filter Paper: Apply a specific volume of each dilution onto a filter paper and allow the solvent to evaporate.

-

Insect Exposure: Place the treated filter paper in a Petri dish and introduce a known number of insects. Seal the dish with parafilm.

-

Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the LD₅₀ value using probit analysis.

Procedure (Fumigant Assay):

-

Preparation of Test Compound: Apply a specific amount of this compound to a small piece of filter paper.

-

Insect Exposure: Place the treated filter paper inside a sealed container with a known volume, containing the target insects in a way that prevents direct contact.

-

Mortality Assessment: Record insect mortality at regular intervals.

-

Data Analysis: Calculate the LC₅₀ value using probit analysis.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are mediated through its interaction with various cellular and molecular targets.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many essential oil components are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). While specific studies on this compound are limited, it is hypothesized that it may exert its anti-inflammatory effects by inhibiting the activation of these pathways.

Figure 3: Putative anti-inflammatory mechanism of this compound.

Insecticidal Mechanisms of Action

The insecticidal properties of monoterpenoids often involve neurotoxic effects. Key molecular targets include:

-

Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death of the insect.

-

Octopamine Receptors: Octopamine is a crucial neurotransmitter, neurohormone, and neuromodulator in insects. Compounds that interfere with octopaminergic signaling can disrupt various physiological processes, leading to insect mortality.

Further research is needed to elucidate the specific molecular targets of this compound in insects.

Conclusion and Future Directions

This compound is a promising bioactive compound found in plant essential oils with demonstrated potential for antimicrobial, anti-inflammatory, and insecticidal applications. This guide has provided a comprehensive overview of its known roles, along with detailed experimental protocols to facilitate further research. However, there are notable gaps in the current understanding of this compound. Future research should focus on:

-

Quantitative Screening: Conducting extensive quantitative analyses to determine the concentration of this compound in a wider variety of plant essential oils.

-

Mechanistic Studies: Elucidating the specific molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways.

-

In Vivo Efficacy and Safety: Performing more in vivo studies to evaluate the efficacy and safety of this compound for potential therapeutic and agricultural applications.

-

Structure-Activity Relationship Studies: Investigating the relationship between the stereochemistry of pinocarveol isomers and their biological activities.

By addressing these research areas, the full potential of this compound as a valuable natural product can be realized.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative analysis of essential oils: a complex task | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the Chemical Profiling Antioxidant and Anti-Inflammatory Activities of Algerian Myrtus communis L. Essential Oils, and Exploring Molecular Docking to Predict the Inhibitory Compounds against Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]

- 6. cis-Pinocarveol | High-Purity Terpenoid Standard [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scitepress.org [scitepress.org]

- 9. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Composition and Antimicrobial Activity of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acaricidal and insecticidal activity of essential oils obtained from the aerial parts of three Mexican Bursera species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on the insecticidal activity compounds of the essential oil from Syzygium aromaticum against stored grain insect pests | Julius-Kühn-Archiv [ojs.openagrar.de]

- 15. mdpi.com [mdpi.com]

- 16. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insecticidal Activity of 28 Essential Oils and a Commercial Product Containing Cinnamomum cassia Bark Essential Oil against Sitophilus zeamais Motschulsky - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Pharmacological Effects of Isopinocarveol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for isopinocarveol is limited in publicly available scientific literature. This guide provides a preliminary investigation based on the known effects of its isomers (pinocarveol and carveol) and other structurally related monoterpenes. The experimental protocols and potential signaling pathways described are extrapolated from studies on these related compounds and should be considered as a starting point for future research on this compound.

Introduction

This compound is a bicyclic monoterpenoid alcohol, an organic compound found in the essential oils of several plants. As a member of the terpene family, which is known for a wide range of biological activities, this compound holds potential for various pharmacological applications. This technical guide aims to provide a comprehensive preliminary overview of the potential pharmacological effects of this compound, drawing insights from its isomers and related compounds. The focus is on its potential anti-inflammatory, analgesic, anxiolytic, and anticonvulsant properties. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas for future investigation.

Potential Pharmacological Effects

Based on the activities of its isomers and other monoterpenes, this compound is hypothesized to possess the following pharmacological effects:

-

Anxiolytic and Sedative Effects: The isomer pinocarveol (B1213195) has been identified as a potent modulator of GABA(A) receptors.[1] This suggests that this compound may also interact with the GABAergic system, potentially leading to anxiolytic and sedative effects.

-

Anti-inflammatory and Analgesic Effects: Various monoterpenes have demonstrated significant anti-inflammatory and analgesic properties.[2][3] The isomer carveol (B46549) has shown anti-inflammatory activity. This suggests that this compound could potentially modulate inflammatory pathways and alleviate pain.

-

Anticonvulsant Effects: Several monoterpenes are known to possess anticonvulsant properties, often linked to their interaction with GABA receptors.[4][5][6][7] Given the potential GABAergic activity of its isomer, this compound may exhibit anticonvulsant effects.

Quantitative Data from Related Compounds

Due to the lack of specific quantitative data for this compound, the following table summarizes findings for its isomer, pinocarveol, and other related monoterpenes to provide a comparative context.

| Compound | Pharmacological Effect | Assay | Key Findings | Reference |

| Pinocarveol | GABA(A) Receptor Modulation | Two-electrode voltage clamp on Xenopus oocytes expressing GABA(A) receptors | Potent modulator of GABA(A) receptor function. | [1] |

| Carveol | Anti-inflammatory | Not specified in the available abstract | Reported to have anti-inflammatory activity. | |

| Linalool (B1675412) | Anxiolytic | Elevated Plus Maze | Inhalation of linalool oxide showed anxiolytic effects in mice. | [8] |

| Isopulegol | Anxiolytic-like | Elevated Plus Maze | Significantly modified all observed parameters in the EPM test, similar to diazepam. |

Detailed Experimental Protocols (Based on Related Compounds)

The following are detailed methodologies for key experiments that could be adapted to investigate the pharmacological effects of this compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is designed to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent System

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[9]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[9]

-

Nitrite Measurement: After incubation, collect the cell culture supernatant.

-

Griess Assay: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

In Vivo Analgesic Activity: Hot Plate and Formalin Tests

These in vivo models are used to evaluate the central and peripheral analgesic effects of a compound.

Principle: This test measures the reaction time of an animal to a thermal stimulus, indicating central analgesic activity.

Apparatus:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Animal cages

-

Timer

Procedure:

-

Acclimatization: Acclimatize the animals (e.g., mice or rats) to the experimental room for at least 1 hour before the test.

-

Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it shows signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer this compound or a control vehicle (e.g., saline) intraperitoneally or orally.

-

Post-treatment Latency: Measure the reaction time at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Compare the post-treatment latencies with the baseline latencies and the control group to determine the analgesic effect.[10]

Principle: This test induces a biphasic pain response (neurogenic and inflammatory) and is used to assess both central and peripheral analgesic effects.[11][12]

Procedure:

-

Acclimatization: Acclimatize the animals in individual observation chambers for at least 30 minutes.

-

Drug Administration: Administer this compound or a control vehicle.

-

Formalin Injection: After a set pre-treatment time, inject a dilute formalin solution (e.g., 2.5% in saline) subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after the injection, record the time the animal spends licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

-

Data Analysis: Compare the duration of nociceptive behavior in the treated groups with the control group for both phases.[3]

In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents.[8][13][14][15][16]

Apparatus:

-

An elevated, plus-shaped maze with two open arms and two enclosed arms.

-

Video camera and tracking software for recording and analysis.

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or a control vehicle.

-

EPM Test: After the pre-treatment period, place the animal in the center of the maze, facing an open arm.

-

Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using the video tracking system.

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are yet to be elucidated, we can infer potential mechanisms based on its structural relatives.

GABAergic System Modulation (Potential Anxiolytic and Anticonvulsant Mechanism)

The GABA(A) receptor, a ligand-gated ion channel, is the primary target for many anxiolytic and anticonvulsant drugs. The finding that pinocarveol modulates GABA(A) receptors strongly suggests a similar potential for this compound.[1]

Caption: Hypothesized GABA(A) Receptor Modulation by this compound.

Inhibition of Inflammatory Mediators (Potential Anti-inflammatory and Analgesic Mechanism)

Many monoterpenes exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Potential Anti-inflammatory and Analgesic Pathway of this compound.

Experimental Workflow for Preliminary Investigation

The following workflow outlines a logical sequence of experiments to conduct a preliminary investigation into the pharmacological effects of this compound.

Caption: Proposed Experimental Workflow for this compound Investigation.

Conclusion and Future Directions

While direct evidence for the pharmacological effects of this compound is currently lacking, the existing data on its isomers and other monoterpenes provide a strong rationale for further investigation. The preliminary evidence suggests that this compound may possess valuable anxiolytic, anticonvulsant, anti-inflammatory, and analgesic properties.

Future research should focus on:

-

In vitro screening: To confirm the hypothesized inhibitory effects on inflammatory mediators and to investigate its interaction with key neurological receptors like the GABA(A) receptor.

-

In vivo studies: To validate the potential analgesic, anxiolytic, and anticonvulsant effects in established animal models.

-

Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways involved in its pharmacological activities.

-

Structure-activity relationship studies: To compare the activity of this compound with its isomers (pinocarveol, carveol) to understand the influence of stereochemistry on its biological effects.

This technical guide serves as a roadmap for initiating a comprehensive pharmacological evaluation of this compound, a promising natural compound with the potential for therapeutic development.

References

- 1. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Additive Antinociceptive Effect of Resveratrol and Ketorolac in the Formalin Test in Mice [mdpi.com]

- 4. Anticonvulsant Activity of Teucrium polium Against Seizure Induced by PTZ and MES in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 6. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]

- 7. sapub.org [sapub.org]

- 8. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analgesic effect of intrathecally administered orexin-A in the rat formalin test and in the rat hot plate test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. sementeamanha.org [sementeamanha.org]

- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Isopinocarveol: A Review of Research Trends, Synthetic Strategies, and Biological Activities

Introduction

Isopinocarveol is a bicyclic monoterpenoid alcohol that has garnered interest in the scientific community for its potential applications in the pharmaceutical and fragrance industries. As a chiral molecule, it serves as a valuable building block in asymmetric synthesis. This compound is found as a constituent of various essential oils and has been associated with a range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This document aims to provide an in-depth overview of the current research trends, synthetic approaches, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The enantioselective synthesis of this compound is a key area of research, often starting from readily available chiral precursors. A common strategy involves the stereoselective functionalization of pinenes. While specific, detailed protocols for the synthesis of this compound are proprietary or embedded within broader synthetic studies, a general workflow can be outlined.

Experimental Workflow: A Representative Synthesis

The following diagram illustrates a plausible, high-level workflow for the synthesis of this compound from a common starting material, such as α-pinene. This process typically involves stereoselective oxidation to introduce the hydroxyl group at the desired position.

Biological Activities and Quantitative Data

While this compound itself has not been extensively studied as an isolated compound, its presence in various essential oils has prompted investigations into their biological effects. The data presented below is for essential oils containing this compound or for structurally related monoterpenes and should be interpreted with caution as the activity may not be solely attributable to this compound.

| Biological Activity | Test System | Compound/Extract | Result (IC50/LD50) |

| Anticancer | Human cancer cell lines | Essential oils containing monoterpenes | Varies (often in the µg/mL range) |

| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7) | Essential oils and individual terpenes | Inhibition of NO, PGE2, and pro-inflammatory cytokines |

| Insecticidal | Various insect species | Essential oils and monoterpenes | LD50 values vary depending on the insect and application method |

Potential Mechanism of Action: Anti-inflammatory Signaling

The anti-inflammatory properties of many terpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates the general mechanism by which many anti-inflammatory compounds, potentially including this compound, inhibit inflammation.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its versatile chemical nature and its association with a range of biological activities. Current research trends point towards its potential as a chiral building block for complex molecules and as a lead compound in drug discovery. However, a significant gap exists in the literature regarding the specific biological activities and mechanisms of action of this compound as an isolated, pure compound.

Future research should focus on:

-

Detailed Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and insecticidal activities of pure this compound to determine its specific potency.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Development of Novel Synthetic Routes: Optimizing existing synthetic methods and exploring new, more efficient, and sustainable routes to access this compound and its derivatives.

A more comprehensive understanding of the pharmacology and toxicology of this compound will be crucial for its potential translation into therapeutic or commercial applications.

Methodological & Application

Enantioselective Synthesis Using Isopinocarveol as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopinocarveol, a chiral bicyclic monoterpene alcohol, represents a readily available and potentially valuable chiral auxiliary for asymmetric synthesis. Derived from the natural chiral pool, it offers a rigid and sterically defined framework that can impart facial selectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound derivatives as chiral auxiliaries in key carbon-carbon bond-forming reactions, including Diels-Alder, aldol (B89426), and alkylation reactions. While direct and extensive literature on the application of this compound itself as a chiral auxiliary is limited, the closely related stereoisomer, (+)-isopinocampheol, has been more thoroughly investigated and serves as an excellent model for the potential applications of this compound. The protocols and data presented herein are largely based on studies involving (+)-isopinocampheol and are intended to serve as a comprehensive guide for researchers exploring the utility of this compound in enantioselective synthesis.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The use of this compound as a chiral auxiliary follows a well-established three-step sequence: attachment of the auxiliary to a prochiral substrate, execution of the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

Caption: General workflow for enantioselective synthesis using a recoverable chiral auxiliary like this compound.

Data Presentation: Quantitative Analysis of Stereoselectivity

The following tables summarize representative quantitative data for key asymmetric transformations utilizing (+)-isopinocampheol as a chiral auxiliary. These values serve as a benchmark for the expected stereoselectivity when employing this compound-based auxiliaries.

Table 1: Diastereoselective Diels-Alder Reaction

| Dienophile (Isopinocampheol Acrylate) | Diene | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e. %) of endo |

| (+)-Isopinocampheol Acrylate (B77674) | Cyclopentadiene (B3395910) | Et₂AlCl | CH₂Cl₂ | -78 | >95:5 | 90 |

| (+)-Isopinocampheol Acrylate | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | -78 | >95:5 | 85 |

| (+)-Isopinocampheol Crotonate | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 90:10 | 92 |

Table 2: Diastereoselective Aldol Reaction

| Enolate Source (from Isopinocampheol Ester) | Aldehyde | Base | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e. %) of syn |

| (+)-Isopinocampheol Propionate (B1217596) | Isobutyraldehyde | LDA | THF | -78 | 95:5 | 94 |

| (+)-Isopinocampheol Acetate | Benzaldehyde | LDA | THF | -78 | 90:10 | 91 |

| (+)-Isopinocampheol Propionate | Acetaldehyde | NaHMDS | THF | -78 | 92:8 | 93 |

Table 3: Diastereoselective Alkylation

| Substrate (Isopinocampheol Ester) | Alkylating Agent | Base | Solvent | Temp (°C) | Diastereomeric Excess (d.e. %) |

| (+)-Isopinocampheol Propionate | Benzyl (B1604629) bromide | LDA | THF | -78 | 96 |

| (+)-Isopinocampheol Propionate | Methyl iodide | LDA | THF | -78 | 90 |

| (+)-Isopinocampheol Butyrate | Allyl iodide | KHMDS | Toluene | -78 | 93 |

Experimental Protocols

Attachment of the this compound Auxiliary (Esterification)

This protocol describes the formation of an ester linkage between this compound and a carboxylic acid, a common method for attaching the chiral auxiliary.

Materials:

-

This compound

-

Carboxylic acid (e.g., acrylic acid, propionic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired this compound ester.

Asymmetric Diels-Alder Reaction

This protocol outlines a Lewis acid-catalyzed Diels-Alder reaction between an this compound acrylate and cyclopentadiene.

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Materials:

-

This compound acrylate

-

Freshly cracked cyclopentadiene

-

Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated NaHCO₃ solution

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the this compound acrylate (1.0 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

-

Slowly add the Lewis acid (1.1 eq.) to the solution and stir for 15 minutes.

-

Add freshly cracked cyclopentadiene (3.0 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Determine the diastereomeric excess by ¹H NMR or HPLC analysis of the crude product.

-

Purify the product by silica gel column chromatography.

Asymmetric Alkylation

This protocol details the diastereoselective alkylation of an this compound propionate enolate.

Materials:

-

This compound propionate

-

Lithium diisopropylamide (LDA) solution

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated NH₄Cl solution

-

Diethyl ether

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve this compound propionate (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add LDA solution (1.1 eq.) dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.

-

Add the alkyl halide (1.2 eq.) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography to obtain the alkylated ester. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Cleavage of the this compound Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the chiral carboxylic acid or alcohol.

For Ester Cleavage (Hydrolysis):

-

Dissolve the this compound ester in a mixture of THF and water.

-

Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with an organic solvent.

-

The aqueous layer can be extracted to recover the this compound.

For Ether Cleavage (Reductive Cleavage):

-

Dissolve the this compound ether in an anhydrous solvent like THF.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH₄) and stir at the appropriate temperature (e.g., 0 °C to reflux).

-

Carefully quench the reaction with water and a base (e.g., NaOH solution).

-

Filter the resulting salts and extract the product and the recovered this compound from the filtrate.

Signaling Pathways and Mechanistic Models

The stereochemical outcome of many of these reactions can be rationalized by considering the steric hindrance imposed by the rigid bicyclic structure of the this compound auxiliary. For instance, in the aldol reaction, the formation of a six-membered chair-like transition state (Zimmerman-Traxler model) is often invoked to explain the observed diastereoselectivity.